molecular formula C15H17N5O4S2 B6420799 4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 898656-66-1

4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide

Número de catálogo B6420799
Número CAS: 898656-66-1
Peso molecular: 395.5 g/mol
Clave InChI: BQYOXPISMCBUQI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(4-Acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide, also known as N-4-acetyl-4-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide, is a novel small molecule inhibitor of the transcription factor NF-κB. NF-κB is a key regulator of inflammatory processes, and its inhibition has been explored as a potential therapeutic approach for a variety of diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. N-4-acetyl-4-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide is a promising agent for targeting NF-κB and may have potential as a new therapeutic approach for these diseases.

Mecanismo De Acción

4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide is believed to inhibit NF-κB by blocking the activation of the IκB kinase (IKK) complex. The IKK complex is responsible for activating NF-κB, and its inhibition leads to the inhibition of NF-κB. This compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide has been shown to inhibit the IKK complex in cell-based assays, suggesting that it may be a promising agent for targeting NF-κB.
Biochemical and Physiological Effects
This compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide has been shown to inhibit NF-κB in cell-based assays. This inhibition of NF-κB leads to the suppression of the expression of genes involved in inflammatory processes, which can have beneficial effects on a variety of diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. In addition, this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide has also been shown to have anti-proliferative effects in cancer cell lines, suggesting that it may be a promising agent for targeting cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide is a relatively new small molecule inhibitor of NF-κB, and as such, there are still many unanswered questions about its effects and mechanisms of action. The main advantage of using this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide in laboratory experiments is that it is a relatively new compound, so there is still much to be explored in terms of its effects and mechanisms of action. The main limitation of using this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide in laboratory experiments is that it is a relatively new compound, so there is still much to be explored in terms of its effects and mechanisms of action.

Direcciones Futuras

There are several potential future directions for research into the effects and mechanisms of action of 4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide. One potential direction is to explore the effects of this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide on other transcription factors and signaling pathways. Another potential direction is to explore the effects of this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide on other diseases, such as asthma, multiple sclerosis, and Alzheimer's disease. Additionally, further research into the pharmacokinetics and pharmacodynamics of this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide could help to identify potential clinical applications. Finally, research into the potential side effects and toxicity of this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide could help to identify safe and effective dosages for clinical use.

Métodos De Síntesis

4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide is synthesized by a two-step synthesis process. In the first step, 4-acetylpiperazine is reacted with 4-sulfamoylbenzamide to form 4-acetyl-4-(4-sulfamoylpiperazin-1-yl)benzamide. In the second step, this intermediate compound is reacted with 1,3,4-thiadiazole-2-thiol to form this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide.

Aplicaciones Científicas De Investigación

4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide has been studied as a potential inhibitor of NF-κB. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammatory processes. Thus, NF-κB inhibition has been explored as a potential therapeutic approach for a variety of diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. This compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide has been shown to inhibit NF-κB in cell-based assays, suggesting that it may be a promising agent for targeting NF-κB and may have potential as a new therapeutic approach for these diseases.

Propiedades

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S2/c1-11(21)19-6-8-20(9-7-19)26(23,24)13-4-2-12(3-5-13)14(22)17-15-18-16-10-25-15/h2-5,10H,6-9H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYOXPISMCBUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.